molecular formula C13H8BrIO2 B6080418 4-iodophenyl 4-bromobenzoate

4-iodophenyl 4-bromobenzoate

Cat. No. B6080418
M. Wt: 403.01 g/mol
InChI Key: MCRCMGZAHQRBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodophenyl 4-bromobenzoate is an organic compound that belongs to the class of aryl halides. It is also known as 4-Iodo-4'-bromobenzophenone or 4-Iodo-4'-bromodiphenyl ketone. The compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Scientific Research Applications

4-iodophenyl 4-bromobenzoate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics. The compound has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices such as solar cells, light-emitting diodes, and transistors.

Mechanism of Action

The mechanism of action of 4-iodophenyl 4-bromobenzoate is not fully understood. However, it is believed that the compound interacts with the target molecule through halogen bonding. Halogen bonding is a non-covalent interaction between a halogen atom and a nucleophile, which results in the formation of a stable complex.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-iodophenyl 4-bromobenzoate. However, studies have shown that the compound exhibits low toxicity and does not cause significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-iodophenyl 4-bromobenzoate in lab experiments is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Another advantage is its potential applications in the field of organic electronics. However, one of the limitations of using this compound is the lack of information available on its mechanism of action and biochemical effects.

Future Directions

There are several future directions for the study of 4-iodophenyl 4-bromobenzoate. One of the most promising directions is the development of new organic semiconductors using this compound as a building block. Other future directions include the study of the compound's mechanism of action and its potential applications in other fields such as medicine and agriculture.
Conclusion
In conclusion, 4-iodophenyl 4-bromobenzoate is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The compound can be synthesized using simple and readily available reagents and has shown promising results in the development of organic semiconductors. However, there is limited information available on its mechanism of action and biochemical effects. Further studies are needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of 4-iodophenyl 4-bromobenzoate involves the reaction of 4-bromobenzoic acid with iodine and phosphorus trichloride in the presence of acetic anhydride. The reaction results in the formation of 4-iodophenyl 4-bromobenzoate as a yellow crystalline solid.

properties

IUPAC Name

(4-iodophenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRCMGZAHQRBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodophenyl) 4-bromobenzoate

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